1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a methoxymethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-methoxymethoxybenzene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanol.
Oxidation: Formation of 1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroacetic acid.
Scientific Research Applications
1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the chloro and methoxymethoxy groups can modulate its reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone
- 1-(2-Chloro-6-(ethoxymethoxy)phenyl)-2,2,2-trifluoroethanone
- 1-(2-Bromo-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone
Uniqueness
1-(2-Chloro-6-(methoxymethoxy)phenyl)-2,2,2-trifluoroethanone is unique due to the specific positioning of the chloro and methoxymethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.
Properties
Molecular Formula |
C10H8ClF3O3 |
---|---|
Molecular Weight |
268.61 g/mol |
IUPAC Name |
1-[2-chloro-6-(methoxymethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H8ClF3O3/c1-16-5-17-7-4-2-3-6(11)8(7)9(15)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
VMAFSBLAWSYNTH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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